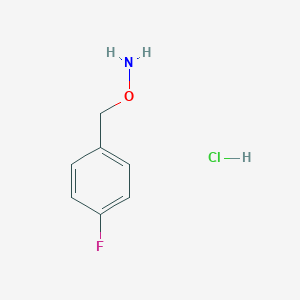

o-(4-Fluorobenzyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-[(4-fluorophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNDOVGYWWHJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CON)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51572-89-5 | |

| Record name | Hydroxylamine, O-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 51572-89-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

o-(4-Fluorobenzyl)hydroxylamine hydrochloride chemical properties

<content_type_in_depth_technical_guide_or_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre-set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self-validating_system_authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>## An In-Depth Technical Guide to o-(4-Fluorobenzyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a key organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a hydroxylamine moiety attached to a fluorinated benzyl group, provides a versatile platform for the construction of complex molecules with diverse biological activities. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets.[1] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form of o-(4-Fluorobenzyl)hydroxylamine enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.[2]

| Property | Value | Source |

| CAS Number | 51572-89-5 | [3][4][5] |

| Molecular Formula | C₇H₉ClFNO | [3][4][5] |

| Molecular Weight | 177.60 g/mol | [3][4][5] |

| Melting Point | 225-235°C | [4] |

| Appearance | Solid | [6] |

| Purity | ≥98% | [3] |

| SMILES | C1=CC(=CC=C1CON)F.Cl | [5] |

| InChI | InChI=1S/C7H8FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | [5] |

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound is typically achieved through a multi-step process. A common and reliable method involves the reaction of 4-fluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis to yield the desired product. This approach offers good yields and high purity of the final compound.[7]

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 876-33-5: Hydroxylamine, O-[(4-methoxyphenyl)methyl]-,… [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 51572-89-5 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | C7H9ClFNO | CID 12800721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-(3-fluorobenzyl)hydroxylamine hydrochloride | 51572-90-8 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

o-(4-Fluorobenzyl)hydroxylamine hydrochloride molecular structure and formula

An In-Depth Technical Guide to o-(4-Fluorobenzyl)hydroxylamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound is a versatile synthetic intermediate and a valuable building block for researchers, medicinal chemists, and drug development professionals. Its unique structure, combining a reactive hydroxylamine moiety with a metabolically robust 4-fluorobenzyl group, makes it highly useful for creating novel chemical entities and for analytical derivatization. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed and validated synthetic protocol, key applications in drug discovery, and essential safety and handling information. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Properties

This compound is the salt form of O-[(4-fluorophenyl)methyl]hydroxylamine. The hydrochloride salt enhances its stability and improves its handling characteristics, particularly its solubility in aqueous media. The core structure consists of a hydroxylamine functional group (—ONH₂) where the oxygen atom is ether-linked to the benzylic carbon of a 4-fluorobenzyl group.

Molecular Diagram

The chemical structure is depicted below, illustrating the connectivity of the atoms and the formation of the hydrochloride salt.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for substance registration, literature searches, and safety data sheet (SDS) retrieval.

| Property | Value | Reference(s) |

| IUPAC Name | O-[(4-fluorophenyl)methyl]hydroxylamine;hydrochloride | [1] |

| Molecular Formula | C₇H₉ClFNO | [1] |

| Molecular Weight | 177.60 g/mol | [1] |

| CAS Number | 51572-89-5 | [1] |

| Appearance | White to off-white solid (inferred from analogs) | [2][3] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water (inferred from salt form and analogs) | |

| Melting Point | High, likely >200 °C (inferred from analogs) | [2][4] |

Synthesis and Purification

A robust and widely adopted method for synthesizing O-alkyl hydroxylamines proceeds via the alkylation of an N-protected hydroxylamine equivalent, followed by deprotection. The use of N-hydroxyphthalimide is standard practice in this context.

Causality Behind Experimental Choices:

-

N-Hydroxyphthalimide as a Reagent: N-hydroxyphthalimide serves as an effective and stable surrogate for hydroxylamine. Its acidic N-OH proton is easily removed by a mild base, generating a potent nucleophile. The phthalimide group is a robust protecting group that prevents unwanted side reactions at the nitrogen atom, such as over-alkylation.

-

Hydrazinolysis for Deprotection: The cleavage of the N-O bond in the phthalimide intermediate is efficiently achieved through hydrazinolysis. Hydrazine reacts with the phthalimide to form a highly stable, insoluble phthalhydrazide precipitate, which drives the reaction to completion and simplifies purification by simple filtration.[5][6]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for analogous compounds and represents a reliable pathway to the target molecule.[5][6]

Part A: Synthesis of N-(4-Fluorobenzyloxy)phthalimide (Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-hydroxyphthalimide (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of N-hydroxyphthalimide).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension. Stir at room temperature for 15-20 minutes.

-

Alkylation: Dissolve 4-fluorobenzyl bromide (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting N-hydroxyphthalimide is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Drying: Dry the isolated white solid under vacuum to yield N-(4-fluorobenzyloxy)phthalimide. The product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Final Product)

-

Setup: Suspend the N-(4-fluorobenzyloxy)phthalimide (1.0 eq) from Part A in ethanol (approx. 10-15 mL per gram).

-

Hydrazinolysis: Add hydrazine hydrate (1.5-2.0 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80 °C). A thick white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-3 hours.

-

Isolation of Free Base: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. The desired free hydroxylamine is in the combined filtrate.

-

Salt Formation: Transfer the filtrate to a clean flask and cool it in an ice bath. Slowly add a concentrated or ethereal solution of hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper).

-

Precipitation and Isolation: A white precipitate of the hydrochloride salt will form. Stir in the ice bath for another 30 minutes. Collect the final product by vacuum filtration.

-

Purification: Wash the product with cold diethyl ether and dry under vacuum to yield this compound. Purity can be further enhanced by recrystallization from an appropriate solvent system like ethanol/ether if necessary.

Applications in Research and Drug Development

The utility of this molecule stems from the distinct contributions of its functional components: the hydroxylamine core, the benzyl linker, and the fluorine substituent.

Role as a Derivatization Reagent

The primary reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes.[7][8] This reaction is fundamental to its application in analytical chemistry.

-

Mechanism: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield a stable C=N double bond of the oxime ether.

-

Analytical Utility: The fluorine atom makes this reagent particularly useful for derivatizing carbonyl-containing analytes for Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD). The high electronegativity of fluorine allows for ultra-sensitive detection of the resulting oxime derivatives. Its pentafluorobenzyl analog is a well-established reagent for this purpose.[7]

Utility as a Medicinal Chemistry Scaffold

In drug design, the 4-fluorobenzyl hydroxylamine scaffold provides a powerful platform for building and optimizing therapeutic candidates.

Caption: Key contributions of the compound's structural features in drug design.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the para-position of the benzyl ring effectively blocks a common site of metabolic oxidation (para-hydroxylation) by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[9]

-

Target Binding Interactions: Fluorine is a weak hydrogen bond acceptor and can participate in favorable dipole-dipole or halogen-bond interactions with protein targets, potentially enhancing binding affinity and selectivity.[9]

-

Pharmacophore and Linker: The hydroxylamine group itself is a key pharmacophore in many bioactive molecules.[10] When reacted with a carbonyl group on another molecule, it forms an oxime ether linkage that is significantly more stable to hydrolysis in vivo compared to an imine (Schiff base) linkage, making it an excellent choice for linking molecular fragments in drug design.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

| Technique | Expected Observations |

| ¹H NMR (in D₂O) | - Aromatic Protons: Two sets of signals, appearing as doublets or triplets (a classic AA'BB' system), between δ 7.0-7.5 ppm. - Benzylic Protons (-CH₂-): A sharp singlet around δ 5.0 ppm. - Amine Protons (-NH₃⁺): Signal is exchanged with D₂O and typically not observed. |

| ¹³C NMR (in D₂O) | - Aromatic Carbons: Four signals expected. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz). Other aromatic carbons will show smaller two- and three-bond C-F couplings. - Benzylic Carbon (-CH₂-): A signal around δ 75-80 ppm. |

| Mass Spectrometry (MS) | In ESI+ mode, the spectrum will show the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₇H₉FNO⁺. |

| Infrared (IR) | - N-H Stretch: Broad absorption band around 3000-3200 cm⁻¹ (for -NH₃⁺). - C-F Stretch: Strong, sharp absorption band around 1220-1240 cm⁻¹. - Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. |

| HPLC | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. |

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. The hazard profile is based on data from the parent compound and structurally related hydroxylamines.

GHS Hazard Information

| Hazard Class | Statement | Reference(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][11] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][11] |

| Acute Toxicity (Inhaled) | H332: Harmful if inhaled | [1] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [1][11] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][14]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong oxidizing agents.[12][14]

-

Spills: In case of a spill, prevent dust formation. Sweep up the solid material carefully, place it into a suitable container for disposal, and clean the area thoroughly.[13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in both analytical and medicinal chemistry. Its straightforward synthesis, combined with the beneficial properties imparted by the fluorobenzyl group, ensures its continued relevance. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently and safely leverage this versatile building block to advance their scientific objectives, from developing sensitive analytical methods to designing the next generation of therapeutic agents.

References

- PubChem. This compound.

- Chem-Impex International. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Safety Data Sheet.

- Lab Alley.

- EMD Millipore.

- PubChem. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.

- Hyma Synthesis Pvt. Ltd.

- Organic Syntheses. Hydroxylamine Hydrochloride. Organic Syntheses. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). HMDB. [Link]

- PubMed Central. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer.

- Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. The Royal Society of Chemistry. [Link]

- MySkinRecipes. O-(4-chlorobenzyl)hydroxylamine hydrochloride. MySkinRecipes. [Link]

Sources

- 1. This compound | C7H9ClFNO | CID 12800721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. O-(4-Chlorobenzyl)hydroxylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. O-(4-Nitrobenzyl)hydroxylamine hydrochloride [medpep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. O -(2,3,4,5,6-五氟苄基)羟胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. O-(4-chlorobenzyl)hydroxylamine hydrochloride [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | C7H5ClF5NO | CID 122307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. media.laballey.com [media.laballey.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to o-(4-Fluorobenzyl)hydroxylamine hydrochloride (CAS 51572-89-5)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Profile & Significance

o-(4-Fluorobenzyl)hydroxylamine hydrochloride is a key building block in synthetic and medicinal chemistry. Its utility stems from the presence of a reactive hydroxylamine moiety and a fluorinated benzyl group. The fluorine atom can significantly alter the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, making this compound a valuable tool in drug discovery.[1][2] Structurally, it is the hydrochloride salt of O-[(4-fluorophenyl)methyl]hydroxylamine.[3]

Physicochemical & Computed Properties

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 51572-89-5 | [3][4][5] |

| Molecular Formula | C₇H₉ClFNO | [3][4][5] |

| Molecular Weight | 177.60 g/mol | [3][4][5] |

| Melting Point | 225-235 °C | [5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |

| logP | 1.6378 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Section 2: Synthesis & Mechanistic Insights

The synthesis of O-substituted hydroxylamines like this compound is a well-established process in organic chemistry. A common and effective method involves a two-step sequence: N-alkylation of a protected hydroxylamine followed by deprotection.

Plausible Synthetic Pathway

A widely employed strategy utilizes N-hydroxyphthalimide as a hydroxylamine surrogate. This approach offers high yields and straightforward purification. The general workflow is outlined below.

Caption: Plausible two-part synthesis of this compound.

Causality Behind Experimental Choices:

-

Part A - N-Alkylation: The use of N-hydroxyphthalimide is strategic as the phthalimide group protects the nitrogen, preventing undesired side reactions such as dialkylation.[8] The reaction proceeds via a standard SN2 mechanism where the deprotonated hydroxylamine acts as a nucleophile, displacing the halide from 4-fluorobenzyl halide.

-

Part B - Deprotection: Hydrazinolysis is a classic and efficient method for cleaving the phthalimide group.[9][10] Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration. The desired free hydroxylamine is then isolated from the filtrate and converted to its more stable hydrochloride salt by treatment with hydrochloric acid.[9]

Step-by-Step Synthetic Protocol

This protocol is based on established methods for analogous compounds.[9]

Part A: Synthesis of N-(4-Fluorobenzyloxy)phthalimide

-

To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable polar aprotic solvent like DMF, add a mild base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the hydroxyl group.

-

Add 4-fluorobenzyl bromide (1.05 eq) dropwise to the reaction mixture.

-

Heat the mixture to approximately 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield N-(4-fluorobenzyloxy)phthalimide.

Part B: Synthesis of this compound

-

Suspend the N-(4-fluorobenzyloxy)phthalimide (1.0 eq) from Part A in ethanol.

-

Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux for 2-3 hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and remove the precipitate by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil.

-

Dissolve the oil in a suitable solvent like diethyl ether and cool in an ice bath.

-

Acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Section 3: Applications in Research & Drug Development

O-substituted hydroxylamines are versatile reagents in organic synthesis and medicinal chemistry.[2] this compound is particularly valuable as an intermediate for creating more complex molecules with potential therapeutic applications.[6]

Formation of Oximes

A primary application of this compound is its reaction with aldehydes and ketones to form stable O-benzyl oximes.[8] This reaction is crucial for several reasons:

-

Derivatization for Analysis: The formation of oximes with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (a related compound) is a standard method for the sensitive detection of carbonyl compounds in various analytical techniques.[11][12][13]

-

Bioisosteric Replacement: The oxime ether linkage can be used as a bioisostere for other functional groups in drug design to improve pharmacokinetic properties.

-

Scaffold for Library Synthesis: It serves as a foundational building block for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[1]

Caption: General workflow for oxime formation using o-(4-Fluorobenzyl)hydroxylamine.

Role in Medicinal Chemistry

The introduction of the 4-fluorobenzyl moiety can be a strategic decision in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug molecule.

-

Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets, potentially enhancing binding affinity and selectivity.[2]

This compound and its derivatives can serve as intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, sulfonamides, and pesticides.[14][15]

Section 4: Analytical Characterization & Quality Control

Ensuring the purity and identity of this compound is critical for its successful application. Standard analytical techniques are employed for quality control. While a specific Certificate of Analysis is requested for detailed data, typical characterization would include:

-

High-Performance Liquid Chromatography (HPLC): To determine purity, typically reported as ≥98%.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[3]

-

Melting Point Analysis: To assess purity, with a sharp melting range indicating high purity.[5]

Section 5: Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as a hazardous substance.

GHS Hazard Identification

The compound is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Causes skin and serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[16][17] Facilities should be equipped with an eyewash station and safety shower.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]

-

Hygiene: Avoid breathing dust.[16] Wash hands thoroughly after handling and before eating, drinking, or smoking.[16][18] Contaminated clothing should be removed and washed before reuse.[16]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[16][17]

Section 6: Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool for innovation in drug discovery and chemical synthesis. Its unique combination of a reactive hydroxylamine group and a metabolically robust fluorinated ring provides chemists with a valuable building block for creating novel molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research and development setting.

References

- This compound | C7H9ClFNO | CID 12800721. PubChem. [Link]

- This compound | 51572-89-5. INDOFINE Chemical Company. [Link]

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

- Fluorides Supplier in CITY,Trader in ST

- SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). MilliporeSigma. [Link]

- 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cycano pyrazole 98%.

- Cas no 51572-89-5 (1-(Ammoniooxy)methyl-4-fluorobenzene...). WorldOfChemicals. [Link]

- Organic Syntheses Procedure. Organic Syntheses. [Link]

- Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. PubMed Central. [Link]

- Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals. [Link]

- O-(4-chlorobenzyl)hydroxylamine hydrochloride. MySkinRecipes. [Link]

- Hydroxylamine. Wikipedia. [Link]

- Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H9ClFNO | CID 12800721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 51572-89-5 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cycano pyrazole 98% Supplier in Mumbai, 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cycano pyrazole 98% Trader, Maharashtra [chemicalmanufacturers.in]

- 7. O-(4-Fluoro-benzyl)-hydroxylamine hydrochloride, CasNo.51572-89-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2 [smolecule.com]

- 11. O-(2,3,4,5,6-ペンタフルオロベンジル)ヒドロキシルアミン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection [pubmed.ncbi.nlm.nih.gov]

- 14. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. aksci.com [aksci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. shepherd.edu [shepherd.edu]

An In-depth Technical Guide to the Mechanism of Action of Substituted Hydroxylamines in Biological Systems

Introduction

Substituted hydroxylamines, a fascinating and versatile class of molecules, are characterized by the presence of a hydroxyl group attached to a nitrogen atom, which is further substituted with one or more organic moieties. This seemingly simple structural motif imparts a rich and complex chemical reactivity that translates into a wide array of biological activities. From potent enzyme inhibitors to modulators of cellular redox status, substituted hydroxylamines have garnered significant attention in the fields of biochemistry, pharmacology, and drug development. Their ability to interact with biological systems through multiple mechanisms makes them both promising therapeutic agents and important tools for probing cellular functions.

This technical guide provides a comprehensive exploration of the core mechanisms of action of substituted hydroxylamines in biological systems. We will delve into their interactions with key enzymes, their role in cellular redox homeostasis, their metabolic fate, and the experimental methodologies employed to elucidate these activities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique chemical class and its potential applications.

Part 1: Core Mechanisms of Action

The biological effects of substituted hydroxylamines are primarily driven by two interconnected properties: their ability to act as enzyme inhibitors and their capacity to modulate the cellular redox environment.

Enzyme Inhibition

Substituted hydroxylamines are known to inhibit a variety of enzymes through different mechanisms, often involving direct interaction with the enzyme's active site or cofactors.

A prominent mechanism of action for many N-substituted hydroxylamines is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair.[1][2] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA production.[1][2] The catalytic cycle of class I RNR involves a stable tyrosyl free radical in its small subunit, which is essential for the reduction process.[1]

N-substituted hydroxylamines act as radical scavengers, quenching this essential tyrosyl radical and thereby inactivating the enzyme.[1][2] This leads to a depletion of the deoxyribonucleotide pool, cessation of DNA synthesis, and ultimately, inhibition of cell proliferation.[1][2] This mechanism is the basis for the antibacterial activity of several N-substituted hydroxylamines, as RNR is essential for bacterial growth.[1][2] The stabilizing effects of aromatic rings on the resulting N-oxyl radical can enhance the radical scavenging activity.[1]

Table 1: Examples of N-Substituted Hydroxylamines as RNR Inhibitors

| Compound | Target Organism(s) | Observed Effect | Reference(s) |

| N-Methylhydroxylamine | Bacillus anthracis | Specific inhibition of bacterial RNR | [2] |

| N-Homobenzylhydroxylamine | P. aeruginosa, S. aureus, E. coli | Antibacterial activity | [1] |

| N-Benzylhydroxylamine analogues | Gram-positive and Gram-negative bacteria | Broad antimicrobial effect | [1] |

The hydroxylamine moiety can also interact with and inhibit heme-containing enzymes. A notable example is indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3] Inhibition of IDO1 is a promising strategy in cancer immunotherapy, as the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment can suppress the anti-tumor immune response.[3]

Some N,O-substituted hydroxylamines have been shown to inhibit kynurenine production in cell-based assays, with their activity attributed to the inhibition of IDO1 by their metabolites, such as O-benzylhydroxylamine.[3] This suggests that substituted hydroxylamines can act as prodrugs for IDO1 inhibitors.[3] Additionally, hydroxylamine itself can permanently disable heme-containing enzymes.[4]

The inhibitory spectrum of substituted hydroxylamines extends to other critical enzymes:

-

Aspartate Aminotransferase (AAT): Hydroxylamine and carboxymethoxylamine have been reported to inhibit AAT, an enzyme involved in amino acid metabolism.[5] This inhibition has been shown to impede the growth of the parasite Toxoplasma gondii.[5]

-

Alcohol Dehydrogenase (ADH): Hydroxylamine can act as a competitive inhibitor of alcohol dehydrogenase.[6]

-

Polyamine Metabolism Enzymes: O-substituted hydroxylamines are effective inhibitors and regulators of enzymes involved in putrescine, spermine, and spermidine metabolism, which are crucial for cell growth.[7][8]

Redox Modulation

The nitrogen-oxygen bond in hydroxylamines confers them with the ability to participate in redox reactions, acting as either antioxidants or pro-oxidants depending on the cellular context and the specific substitution pattern.

Substituted hydroxylamines, particularly cyclic hydroxylamines, can act as potent antioxidants by scavenging reactive oxygen species (ROS).[9][10] They can be oxidized by ROS to form stable nitroxide radicals.[9][10] This process can protect cells from oxidative stress.[9] The reduced form (hydroxylamine) and the oxidized form (nitroxide) can exist in a dynamic equilibrium within the cell, allowing for a catalytic cycle of ROS detoxification.[9]

Conversely, hydroxylamines can also exhibit pro-oxidant activity. A significant toxicological effect of hydroxylamine and some of its derivatives is the induction of methemoglobinemia, where the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to bind oxygen.[11][12] This process involves the formation of radical species.[11]

Furthermore, substituted hydroxylamines can be a source of reactive nitrogen species (RNS). They can be oxidized to generate nitric oxide (NO) and nitroxyl (HNO).[13][14] The release of HNO from novel N-substituted hydroxylamines is being explored for therapeutic applications.[14] In plant cells, hydroxylamines can be oxidized by ROS to produce NO.[13]

Part 2: Metabolism of Substituted Hydroxylamines

The biological activity and potential toxicity of substituted hydroxylamines are significantly influenced by their metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes.

N-Hydroxylation and N-Dealkylation

For secondary alkyl amines, two major metabolic pathways catalyzed by CYP enzymes are N-dealkylation and N-hydroxylation.[15] N-dealkylation leads to the formation of a primary amine, while N-hydroxylation produces a secondary hydroxylamine.[15] These secondary hydroxylamines are often significant metabolites.[15]

Formation of Reactive Metabolites

The metabolism of hydroxylamines can lead to the formation of reactive intermediates. For example, the phase II metabolism of hydroxylamines can involve O-acetylation or O-sulfonylation, followed by elimination to form nitroso derivatives, which are implicated in mutagenicity.[16][17]

Part 3: Experimental Methodologies

A variety of experimental techniques are employed to investigate the mechanisms of action of substituted hydroxylamines.

Studying Enzyme Inhibition

Experimental Protocol: In Vitro Ribonucleotide Reductase (RNR) Inhibition Assay

-

Enzyme Preparation: Obtain or purify the RNR enzyme from the target organism.

-

Reaction Mixture: Prepare a reaction buffer containing the RNR enzyme, its substrates (ribonucleoside diphosphates, e.g., CDP), and cofactors (e.g., ATP, NADPH, thioredoxin, thioredoxin reductase).

-

Inhibitor Addition: Add varying concentrations of the substituted hydroxylamine compound to the reaction mixture. Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Quenching: Stop the reaction, for example, by adding a strong acid.

-

Product Quantification: Quantify the formation of the deoxyribonucleotide product (e.g., dCDP) using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assessing Redox Activity

Experimental Protocol:

-

DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in a suitable solvent like methanol.

-

Test Samples: Prepare solutions of the substituted hydroxylamine at various concentrations.

-

Reaction: Mix the DPPH solution with the test samples. A positive control (e.g., ascorbic acid) and a blank (solvent only) should be included.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Experimental Protocol:

-

Erythrocyte Preparation: Obtain fresh blood and isolate erythrocytes by centrifugation and washing with a buffered saline solution.

-

Incubation: Incubate a suspension of erythrocytes with varying concentrations of the substituted hydroxylamine at 37°C.

-

Lysis: After incubation, lyse the erythrocytes to release the hemoglobin.

-

Spectrophotometric Analysis: Measure the absorbance of the lysate at specific wavelengths to determine the relative amounts of oxyhemoglobin, deoxyhemoglobin, and methemoglobin. A common method is the Evelyn-Malloy method, which involves measuring absorbance at multiple wavelengths before and after the addition of cyanide, which converts methemoglobin to cyanmethemoglobin.

-

Calculation: Calculate the percentage of methemoglobin formation relative to the total hemoglobin.

Analytical Techniques for Hydroxylamine Detection

Several analytical methods are available for the quantification of hydroxylamines and their metabolites in biological matrices:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of hydroxylamine in biological samples like blood and urine, often after a derivatization step.[18][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often involving pre-column derivatization with a fluorogenic agent, provide a sensitive and selective means for detecting trace amounts of hydroxylamine in pharmaceutical ingredients.[20]

-

Spectrophotometry: Simple spectrophotometric methods can be used for the determination of hydroxylamine, often based on its oxidation to nitrite followed by a colorimetric reaction.[21]

Part 4: Therapeutic Applications and Drug Development

The diverse mechanisms of action of substituted hydroxylamines make them attractive candidates for drug development in various therapeutic areas.

Antibacterial Agents

The inhibition of bacterial RNR by N-substituted hydroxylamines is a promising strategy for developing new antibacterial agents, particularly in the face of growing antibiotic resistance.[1][2] These compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria and can also be effective against biofilms.[1][2]

Anticancer Agents

The ability of substituted hydroxylamines to inhibit enzymes like IDO1 positions them as potential cancer immunotherapeutics.[3] By modulating the tumor microenvironment, these compounds could enhance the efficacy of other cancer treatments. Additionally, their pro-oxidant properties could be harnessed to selectively induce oxidative stress in cancer cells, which often have a compromised redox balance.[22]

Other Therapeutic Areas

The unique properties of substituted hydroxylamines are also being explored in other contexts. For instance, N,N,O-trisubstituted hydroxylamines are being investigated as bioisosteres in medicinal chemistry to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates.[23] The development of efficient HNO donors from N-substituted hydroxylamines also holds therapeutic potential.[14]

Conclusion

Substituted hydroxylamines represent a versatile class of compounds with a multifaceted mechanism of action in biological systems. Their ability to inhibit key enzymes, modulate cellular redox status, and undergo complex metabolic transformations underscores their significance in both fundamental biological research and applied drug discovery. A thorough understanding of their chemical and biological properties, facilitated by the experimental methodologies outlined in this guide, is crucial for harnessing their full therapeutic potential and mitigating their potential toxicities. As our knowledge of this intriguing class of molecules continues to expand, so too will their applications in addressing a wide range of human diseases.

References

- Hydroxylamine - Wikipedia. [Link]

- Hydroxylamine - Sciencemadness Wiki. [Link]

- Khomenko, T. M., et al. (2018). Hydroxylamine derivatives for regulation of spermine and spermidine metabolism. PubMed. [Link]

- Evelo, C. T., et al. (1991).

- Vitecek, J., et al. (2008). Oxidation of hydroxylamines to NO by plant cells. PMC - NIH. [Link]

- Gross, P. (1985). Biologic activity of hydroxylamine: a review. PubMed. [Link]

- O'Connell, K. M., et al. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. NIH. [Link]

- Iijima, M., et al. (2024).

- Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. [Link]

- The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine | Journal of the American Chemical Society. [Link]

- Torrents, E., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.

- Hill, J. T., et al. (2022).

- Roca-Sanjuan, D., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. NIH. [Link]

- Khomenko, T. M., et al. (2018). Hydroxylamine derivatives for regulation of spermine and spermidine metabolism.

- Samuni, A., et al. (1998).

- Hydroxylamine | NH2OH | CID 787 - PubChem - NIH. [Link]

- Hydroxylamine - YouTube. [Link]

- Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

- Bostick, W. D., & Overton, J. B. (1980). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions.

- Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. [Link]

- Dinos, M. P., et al. (1980). Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of the puromycin reaction by spiramycin and hydroxylamine. Taylor & Francis Online. [Link]

- Reactions of cyclic hydroxylamines with ROS. *The constant for reaction of TEMPONE-H with peroxynitrite is given (17). ROS, reactive oxygen species.

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega - ACS Public

- Li, J., et al. (2020).

- Byrns, M. C., et al. (2010). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PMC - NIH. [Link]

- Holland, R. J., et al. (2009). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. PubMed. [Link]

- GC-MS determination of hydroxylamine in blood and urine | Request PDF - ResearchG

- Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PubMed Central. [Link]

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - ResearchG

- (PDF)

- Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH. [Link]

- Sane, R. T., et al. (1993).

- Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red - SciSpace. [Link]

- Pacheco, A. A., et al. (2011). Techniques for investigating hydroxylamine disproportionation by hydroxylamine oxidoreductases. PubMed. [Link]

- A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - RSC Publishing. [Link]

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic

- Utilization of redox modulating small molecules that selectively act as pro-oxidants in cancer cells to open a therapeutic window for improving cancer therapy - PMC - PubMed Central. [Link]

- Synthesis of Hydroxylamine via Ketone-Mediated Nitrate Electroreduction | Journal of the American Chemical Society - ACS Public

- Redox Modulations, Antioxidants, and Neuropsychiatric Disorders - PMC - PubMed Central. [Link]

- Recent development and future perspectives for the electrosynthesis of hydroxylamine and its derivatives - Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 5. Hydroxylamine and Carboxymethoxylamine Can Inhibit Toxoplasma gondii Growth through an Aspartate Aminotransferase-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylamine derivatives for regulation of spermine and spermidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Both hydroxylamine and nitroxide protect cardiomyocytes from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation of hydroxylamines to NO by plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]

- 17. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 21. scispace.com [scispace.com]

- 22. Utilization of redox modulating small molecules that selectively act as pro-oxidants in cancer cells to open a therapeutic window for improving cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Fluorinated Benzylhydroxylamine Compounds

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a paramount strategy in modern medicinal chemistry. This guide provides an in-depth technical analysis of fluorinated benzylhydroxylamine compounds, a chemical class of significant interest due to its demonstrated activity against key enzymatic targets in neurodegenerative and oncological diseases. We will dissect the foundational principles of fluorine's role in modulating molecular properties, explore the mechanistic basis of this class's biological activity, detail validated experimental protocols for activity assessment, and present structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for therapeutic innovation.

Chapter 1: Foundational Principles

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a small van der Waals radius (1.47 Å) comparable to that of hydrogen (1.20 Å). When substituted for hydrogen in a drug candidate, it can profoundly alter the molecule's physicochemical and pharmacological profile without significantly increasing its size. Key effects include:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often enhances the compound's half-life and bioavailability.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can impact solubility, cell permeability, and target binding.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar C-F···C=O interactions, thereby increasing binding affinity and potency.

-

Conformational Control: Fluorine substitution can influence molecular conformation through steric and electronic effects, potentially locking the molecule into a more bioactive shape.

The Benzylhydroxylamine Scaffold

The O-benzylhydroxylamine core is a versatile pharmacophore. The hydroxylamine moiety (-ONH₂) is a key functional group capable of coordinating with metal ions present in the active sites of many metalloenzymes. The benzyl group provides a customizable aromatic platform for introducing substituents, like fluorine, to fine-tune activity, selectivity, and pharmacokinetic properties.

Chapter 2: Key Biological Targets and Mechanisms of Action

Fluorinated benzylhydroxylamine derivatives have shown significant inhibitory activity against two primary enzyme targets: Monoamine Oxidase B (MAO-B) and Indoleamine 2,3-dioxygenase 1 (IDO1).

Monoamine Oxidase B (MAO-B) Inhibition

Relevance: MAO-B is a crucial enzyme in the brain responsible for the degradation of neurotransmitters, particularly dopamine.[1][2] Inhibition of MAO-B increases dopamine levels, which is a validated therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1][3][4] Clinically established MAO-B inhibitors include selegiline and rasagiline.[]

Mechanism of Action: MAO-B inhibitors prevent the breakdown of dopamine in the brain, which enhances dopaminergic neurotransmission.[1][2] Many fluorinated benzylhydroxylamine analogues act as reversible, competitive inhibitors.[1] They bind to the active site of the enzyme, preventing the substrate (dopamine) from accessing it. The fluorinated benzyloxy moiety is a key pharmacophoric feature for potent and selective MAO-B inhibition.[1][3]

Below is a conceptual diagram of the MAO-B pathway and the role of inhibitors.

Caption: Inhibition of Dopamine Metabolism by MAO-B Inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Relevance: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6][7][8] In the context of cancer, IDO1 is overexpressed in many tumor cells and antigen-presenting cells within the tumor microenvironment.[6][8][9] This enzyme depletes local tryptophan, an essential amino acid for T-cell proliferation, and produces metabolites like kynurenine that are directly toxic to T-cells, thereby suppressing the anti-tumor immune response.[10] IDO1 inhibition is therefore a promising strategy for cancer immunotherapy.[6][7]

Mechanism of Action: O-benzylhydroxylamine has been identified as a potent, sub-micromolar inhibitor of IDO1.[6] These compounds are believed to act as stable structural mimics of an alkylperoxy transition state in the enzyme's catalytic cycle, binding tightly to the heme iron in the active site.[6]

The diagram below illustrates the IDO1 pathway and its role in immune suppression.

Caption: IDO1-Mediated Immune Suppression and Point of Inhibition.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the benzylhydroxylamine scaffold has yielded crucial insights into the structural requirements for potent enzyme inhibition. Fluorine substitution plays a particularly important role.

SAR for IDO1 Inhibition

For IDO1 inhibitors based on the O-benzylhydroxylamine scaffold, halogenation of the aromatic ring has been a successful strategy for improving potency.[6]

-

Position of Halogen: Studies have shown that adding halogen substituents (Cl, Br, I) to the meta position of the benzyl ring provides the greatest gain in IDO1 inhibitory potency.[6]

-

Effect of Fluorine: In contrast to other halogens, fluorination has been observed to result in equipotent or slightly less potent compounds compared to the unsubstituted parent O-benzylhydroxylamine.[6] However, a 2-fluoro substitution on one of the aryl rings in diaryl hydroxylamine derivatives can lead to IDO1-selective inhibitors.[9]

Table 1: Comparative IDO1 Inhibitory Activity of Halogenated O-Benzylhydroxylamines

| Compound | Substitution | hIDO1 IC₅₀ (µM) |

|---|---|---|

| Parent | Unsubstituted | 0.85 |

| 15 | 4-Fluoro | 0.86 |

| 16 | 3-Fluoro | 1.1 |

| 18 | 2-Fluoro | 1.2 |

| 11 | 3-Chloro | 0.23 |

| 12 | 3-Bromo | 0.22 |

Data synthesized from authoritative sources.[6]

SAR for MAO-B Inhibition

In the context of MAO-B inhibition, fluorinated benzyloxy groups are a prominent feature in several classes of potent inhibitors, including chalcones and isatin-based derivatives.[1][3]

-

Potency and Selectivity: A 3-fluorobenzyl)oxy moiety incorporated into a chalcone scaffold resulted in compound FBZ13 , which exhibited an IC₅₀ value of 0.0053 µM against MAO-B, approximately four times more potent than the reference drug safinamide.[1] This compound also displayed exceptionally high selectivity for MAO-B over MAO-A.[1]

-

CNS Bioavailability: The lipophilicity imparted by fluorination can enhance properties like membrane permeability, which is critical for drugs targeting the central nervous system (CNS). Key fluorinated MAO-B inhibitors have demonstrated excellent CNS bioavailability in Parallel Artificial Membrane Permeability Assay (PAMPA) models.[1]

Chapter 4: Experimental Protocols for Activity Assessment

The trustworthy evaluation of biological activity relies on robust, validated assays. The following protocols outline standard methodologies for assessing the inhibition of IDO1 and MAO-B.

Protocol: In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This protocol describes a common method for measuring the functional inhibition of IDO1 in a cellular context.

Rationale: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme. The assay measures the amount of kynurenine produced from tryptophan, which is a direct readout of IDO1 activity. An inhibitor's potency is determined by its ability to reduce kynurenine production.

Step-by-Step Methodology:

-

Cell Culture: Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

-

Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Induction and Inhibition:

-

Replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.

-

Simultaneously, add the fluorinated benzylhydroxylamine test compounds at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epacadostat).

-

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

After incubation, collect 100 µL of the cell supernatant from each well.

-

Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge the plate at 500 g for 10 minutes.

-

Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 10 minutes to allow color development (a yellow product is formed with kynurenine).

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Generate a standard curve using known concentrations of L-kynurenine.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

The workflow for this assay is visualized below.

Caption: Experimental Workflow for Cellular IDO1 Inhibition Assay.

Chapter 5: Future Outlook

The fluorinated benzylhydroxylamine scaffold represents a fertile ground for further therapeutic development. Future research should focus on:

-

Expanding Target Space: Investigating the activity of these compounds against other metalloenzymes or receptors where the unique properties of fluorine and the hydroxylamine moiety can be exploited.

-

PET Imaging Agents: The ease of incorporating fluorine makes this class attractive for developing ¹⁸F-labeled Positron Emission Tomography (PET) tracers for in vivo imaging of enzyme activity and distribution, aiding in clinical diagnostics and drug development.[11][12]

-

Optimizing Pharmacokinetics: Further refining the scaffold to improve drug-like properties, including solubility, oral bioavailability, and metabolic stability, to identify candidates suitable for clinical progression.

By combining rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the potential of fluorinated benzylhydroxylamine compounds to address unmet needs in oncology and neurodegenerative disease can be fully realized.

References

- Peyton, D. H., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

- Yeh, T. K., et al. (2020). Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase. PMC - NIH. [Link]

- MD‐230254 and radiofluorinated monoamine oxidase inhibitors. (n.d.).

- Kumar, A., et al. (2024).

- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (2022). PubMed Central. [Link]

- Wang, H., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed. [Link]

- Monoamine oxidase inhibitors (MAOIs). (2022). Mayo Clinic. [Link]

- Biological Impacts of Fluorination. (n.d.).

- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from n

- Chen, D., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. MDPI. [Link]

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed. [Link]

- Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. (2013). PubMed. [Link]

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). NIH. [Link]

- Indoleamine 2,3-dioxygenase. (n.d.). Wikipedia. [Link]

- Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. [Link]

- Synthesis and biological evaluation of F-18 labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. (2013).

Sources

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 9. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthetic Utility and Medicinal Chemistry Applications of o-(4-Fluorobenzyl)hydroxylamine hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o-(4-Fluorobenzyl)hydroxylamine hydrochloride is a pivotal reagent in modern medicinal chemistry, serving as a versatile building block for the synthesis of oxime ethers—a functional group present in numerous biologically active compounds. The incorporation of the 4-fluorobenzyl moiety offers distinct advantages, including enhanced metabolic stability and the potential for favorable protein-ligand interactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core applications of this compound. We present a detailed, field-proven synthetic protocol, explain the chemical principles underpinning its reactivity, and explore its application through a case study in the development of novel enzyme inhibitors. This document is intended to serve as a practical resource for scientists engaged in drug discovery and synthetic chemistry.

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmaceutical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] this compound, with its terminal hydroxylamine group and a para-fluorinated benzyl ring, is a prime exemplar of a reagent designed to leverage these benefits.

Its primary role in synthesis is reacting with aldehydes and ketones to form stable O-alkyloxime ethers.[2][3] This linkage is found in a wide array of approved drugs and clinical candidates, demonstrating diverse biological activities including anticancer, antidepressant, and antimicrobial effects.[4] The 4-fluorobenzyl group, specifically, is often explored in structure-activity relationship (SAR) studies to probe interactions within hydrophobic pockets of target proteins and to block potential sites of metabolic oxidation on the aromatic ring.

This guide provides the technical foundation for utilizing this key reagent, from its synthesis in the laboratory to its application in creating novel chemical entities with therapeutic potential.

Synthesis and Characterization

The most reliable and widely adopted method for synthesizing O-substituted hydroxylamines is a two-step process starting from the corresponding alcohol. This pathway involves the protection of the hydroxylamine nitrogen, alkylation, and subsequent deprotection.[5]

Synthetic Pathway Overview

The synthesis proceeds via two key transformations:

-

N-Alkylation of a Protected Hydroxylamine: N-Hydroxyphthalimide serves as an excellent, stable precursor. Its acidic N-OH proton can be deprotonated, and the resulting nucleophile is alkylated with an appropriate electrophile, in this case, a derivative of 4-fluorobenzyl alcohol. A Mitsunobu reaction provides a high-yielding, one-pot approach for this transformation.[5]

-

Hydrazinolysis: The phthalimide protecting group is efficiently cleaved using hydrazine hydrate. This reaction forms a stable phthalhydrazide precipitate, which is easily removed by filtration, simplifying purification of the desired product. The free hydroxylamine is then protonated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for synthesizing O-alkylhydroxylamines.[5]

Part A: Synthesis of N-(4-fluorobenzyloxy)phthalimide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-hydroxyphthalimide (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Addition of Alcohol: Add 4-fluorobenzyl alcohol (1.0 eq) to the cooled solution.

-

Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the stirred solution over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-(4-fluorobenzyloxy)phthalimide as a white solid.

Part B: Synthesis of this compound

-

Suspension: Suspend the N-(4-fluorobenzyloxy)phthalimide (1.0 eq) from Part A in ethanol (approx. 0.3 M).

-

Hydrazinolysis: Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. A thick, white precipitate of phthalhydrazide will form. Trustworthiness Note: The formation of this precipitate drives the reaction to completion and is a key indicator of success.

-

Filtration: Cool the reaction mixture to room temperature. Filter the suspension to remove the phthalhydrazide precipitate, washing the solid with a small amount of cold ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the free hydroxylamine as an oil.

-

Salt Formation: Dissolve the oil in diethyl ether and cool in an ice bath. Slowly add a solution of HCl (e.g., 2M in diethyl ether or dropwise concentrated HCl) until the solution is acidic (pH ~1-2). A white precipitate of the hydrochloride salt will form.

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure this compound. A typical yield for this process is approximately 85%.[5]

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized reagent.

| Property | Value | Source |

| CAS Number | 51572-89-5 | |

| Molecular Formula | C₇H₉ClFNO | |

| Molecular Weight | 177.60 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 219–220 °C | [5] |

¹H NMR Spectroscopy (400 MHz, CD₃OD): The proton NMR spectrum provides definitive structural confirmation.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.49 ppm | Triplet | 2H | Ar-H (ortho to CH₂) |

| 7.16 ppm | Triplet | 2H | Ar-H (ortho to F) |

| 5.02 ppm | Singlet | 2H | Ar-CH₂ |

Data sourced from peer-reviewed literature.[5]

Core Application: Synthesis of Oxime Ethers for Drug Discovery

The primary utility of o-(4-fluorobenzyl)hydroxylamine is its reaction with carbonyl compounds to form oxime ethers. This reaction is a robust and high-yielding condensation.

Reaction Mechanism and Causality

-

Neutralization: The reaction is typically performed in the presence of a mild base (e.g., pyridine, sodium acetate). This base neutralizes the hydrochloride salt, liberating the free hydroxylamine, which is the active nucleophile.

-

Nucleophilic Attack: The lone pair on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Dehydration: A subsequent dehydration step, often acid-catalyzed by the pyridinium hydrochloride formed in situ, leads to the formation of the stable C=N double bond of the oxime ether.

Case Study: Development of Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

A compelling demonstration of the reagent's utility is found in the rational design of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme in cancer immune evasion.[5] Researchers identified O-benzylhydroxylamine as a potent sub-micromolar inhibitor of IDO1. To optimize this lead compound, an SAR study was conducted, which included the synthesis and evaluation of halogenated derivatives.

This compound (referred to as compound 15 in the study) was synthesized and tested as part of this series. The rationale for including the 4-fluoro substituent was to explore electronic effects and block a potential site of para-hydroxylation, a common metabolic pathway for benzyl rings.

While the study ultimately found that meta-halogenation led to more potent derivatives, the inclusion of the 4-fluoro analog was a critical step in systematically mapping the SAR of the pharmacophore. This work illustrates how this compound serves as an essential tool for medicinal chemists to fine-tune the properties of lead compounds, even when it is not part of the final clinical candidate.[5]

Conclusion